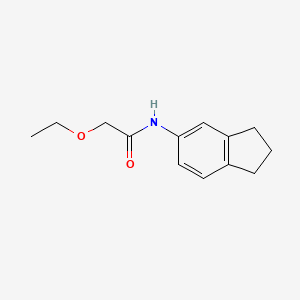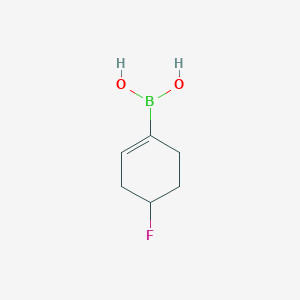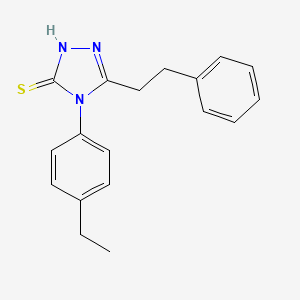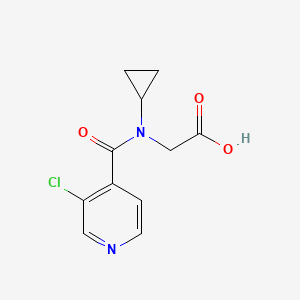![molecular formula C18H25NO3 B14913347 N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)
N-[(4-cyclohexylphenyl)carbonyl]valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclohexylbenzoyl)valine is a synthetic compound that combines the structural features of valine, an essential amino acid, with a benzoyl group substituted with a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclohexylbenzoyl)valine typically involves the acylation of valine with 4-cyclohexylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Valine+4-Cyclohexylbenzoyl chloride→(4-Cyclohexylbenzoyl)valine+HCl
The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of (4-cyclohexylbenzoyl)valine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-Cyclohexylbenzoyl)valine can undergo various chemical reactions, including:
Oxidation: The cyclohexyl ring can be oxidized to introduce functional groups like hydroxyl or ketone groups.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexyl ring can yield cyclohexanol or cyclohexanone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Its structural similarity to valine makes it a useful tool in studying protein synthesis and function.
Medicine: It may have potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It can be used in the production of polymers and other materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (4-cyclohexylbenzoyl)valine depends on its specific application. In biological systems, it may interact with enzymes and proteins similarly to valine, potentially affecting protein synthesis and function. The cyclohexylbenzoyl group may also introduce unique interactions with molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Valine: An essential amino acid involved in protein synthesis.
Benzoylvaline: A compound with a benzoyl group attached to valine, lacking the cyclohexyl substitution.
Cyclohexylalanine: An amino acid derivative with a cyclohexyl group attached to alanine.
Uniqueness: (4-Cyclohexylbenzoyl)valine is unique due to the presence of both a cyclohexyl group and a benzoyl group attached to valine
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-[(4-cyclohexylbenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)16(18(21)22)19-17(20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13,16H,3-7H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
ZAQKGKCXJXMHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


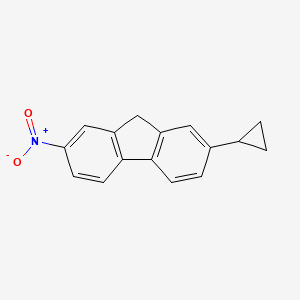
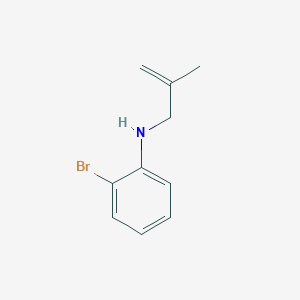
![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)
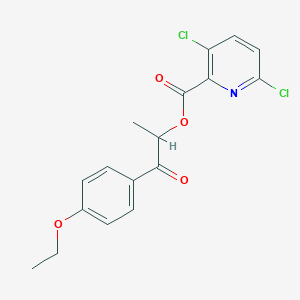
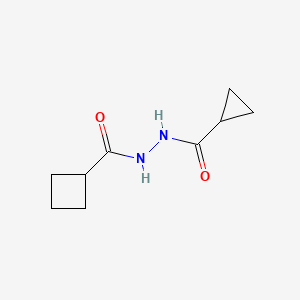
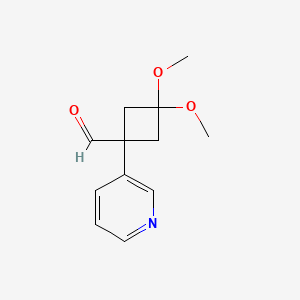
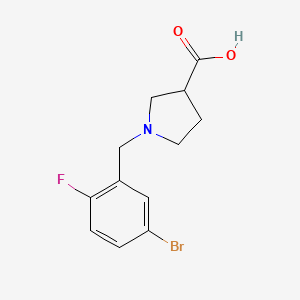
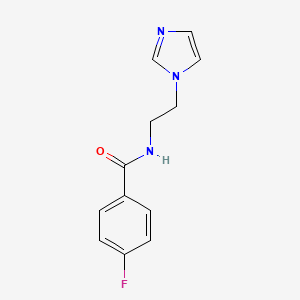
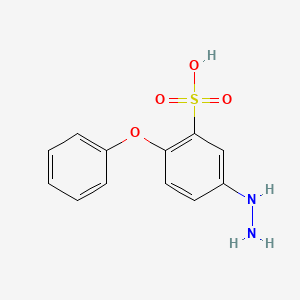
![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
